molecular formula C13H9ClN2S B1614744 Benzothiazol-2-yl-(4-chloro-phenyl)-amine CAS No. 6276-78-4

Benzothiazol-2-yl-(4-chloro-phenyl)-amine

Cat. No.: B1614744
CAS No.: 6276-78-4
M. Wt: 260.74 g/mol
InChI Key: SKQQXSUIQRSKIN-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-(4-chloro-phenyl)-amine is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(4-chloro-phenyl)-amine typically involves the condensation of 2-aminobenzenethiol with 4-chlorobenzaldehyde. This reaction is often catalyzed by various catalysts such as zinc ferrite, samarium triflate, or iodine in different solvents like DMSO or acetonitrile . The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(4-chloro-phenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Benzothiazol-2-yl-(4-chloro-phenyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(4-chloro-phenyl)-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like ABCG2, which is involved in multidrug resistance in cancer cells. The compound binds to the active site of the enzyme, blocking its function and leading to the accumulation of chemotherapeutic agents within the cells . Additionally, it can induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazol-2-yl-(4-chloro-phenyl)-amine stands out due to its specific interaction with molecular targets like ABCG2, making it a promising candidate for overcoming multidrug resistance in cancer therapy.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQQXSUIQRSKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284028
Record name Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-78-4
Record name NSC34955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-(4-chloro-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1.7 g (10 mmol) 2-chloro-1,3-benzothiazole and 2.6 g (10 mmol) 4-chloroaniline in 20 ml acetic acid was heated to 110° C. for 3 h. The reaction mixtures was diluted with 200 ml water and the resulting mixture was extracted with 3×150 ml ethyl acetate. The combined organic phases were washed with 2×100 ml water, dried with MgSO4, filtered and evaporated to dryness. The residue was recrystallysed from a mixture of hexane/ethyl acetate to yield 1.4 g (54%) of the title compound.
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200 mL
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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